Arsenenite
Description
Natural Geological Sources and Mineral Associations
Geogenic sources represent the primary pathway for arsenite introduction into terrestrial environments, with natural arsenic concentrations in soils averaging approximately 5 to 6 milligrams per kilogram as background levels. The occurrence of arsenite in natural systems is fundamentally linked to the presence of arsenic-bearing minerals, with more than 200 minerals containing arsenic as a constituent element. Arsenopyrite (FeAsS) serves as the most abundant arsenic-containing mineral, generally existing in anaerobic environments and various other rock-forming minerals including sulfide, oxide, phosphate, carbonate, and silicate phases.
Research conducted on granitic terranes has revealed significant variability in arsenite release potential depending on specific mineral hosts. Pyrite contains the highest arsenic concentrations with mean values of 2300 micrograms per gram, representing an unstable phase in groundwater systems that can release arsenite during oxidation processes. However, oxidation products replacing pyrite can subsequently adsorb arsenite, modifying the total amount released into environmental systems. Cordierite, despite having relatively low arsenic concentrations averaging 7.3 micrograms per gram, represents an abundant and relatively soluble mineral that could serve as a previously unrecognized source of arsenite in metapelitic rocks from metamorphic terranes.
The mobilization of arsenite from natural geological formations occurs through several distinct mechanisms. Reductive dissolution of ferric oxides and aluminum metal oxides, accompanied by indigenous metal-reducing bacterial activity, represents the prominent release mechanism directly affecting arsenite mobility. In reducing sediments, arsenite concentrations increase gradually with sediment depth, indicating progressive mobilization under anaerobic conditions.
Anthropogenic Contributions and Industrial Sources
Anthropogenic sources contribute significantly to arsenite contamination in terrestrial systems, although the degree of groundwater arsenic contamination from these sources is generally less extensive compared to natural geogenic sources. Major anthropogenic pathways include mining operations, fossil fuel combustion, agricultural chemical applications, and industrial processing activities.
Mining and metal processing activities represent particularly significant sources of arsenite contamination. Most anthropogenic releases of arsenic occur to land or soil surfaces, primarily through pesticides or solid waste disposal. Coal combustion produces profound effects on environmental arsenic contamination through emission of arsenic tetroxide (As₄O₆) via volatilization processes, which subsequently condenses in flue systems and transfers into water reservoirs.
Agricultural applications contribute to arsenite presence through historical use of arsenical fungicides, herbicides, and insecticides, along with wood preservatives containing arsenic compounds. The burning of fossil fuels, particularly coal, creates atmospheric emissions that subsequently deposit arsenite-containing particles onto terrestrial surfaces.
Structure
2D Structure
Properties
InChI |
InChI=1S/AsO2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIDMKXGSDQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924198, DTXSID50938283 | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17306-35-3, 82868-04-0, 12255-12-8 | |
| Record name | Arsenenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsinooxy, oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082868040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenenite salts can be prepared from an aqueous solution of arsenic trioxide. For example, sodium meta-arsenite can be synthesized by reducing sodium arsenite with sodium tetraborohydride in an aqueous solution. The reaction conditions, such as pH, can be adjusted to control the size and shape of the resulting arsenic nanoparticles .
Industrial Production Methods: High-purity this compound compounds are produced through complex processes involving the synthesis of arsenic-containing substances like arsenic trichloride and arsenic trioxide. These substances are then processed into high-purity products through reduction or thermal decomposition, followed by sublimation .
Types of Reactions:
Oxidation: this compound can be oxidized to arsenate (V) using oxidizing agents like chlorine.
Reduction: Under reducing conditions, this compound forms various toxic compounds.
Precipitation: this compound reacts with silver ions to form yellow silver this compound in neutral or slightly basic solutions
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Sodium tetraborohydride.
Precipitation Reagents: Silver nitrate, hydrochloric acid.
Major Products:
Oxidation: Arsenate (V).
Reduction: Various arsenic-containing compounds.
Precipitation: Silver this compound
Scientific Research Applications
Arsenenite has several applications in scientific research:
Mechanism of Action
Arsenenite exerts its effects through several mechanisms:
Cellular Pathways: It affects numerous intracellular signal transduction pathways, leading to alterations in cellular function, such as apoptosis, inhibition of growth, and angiogenesis.
Molecular Targets: this compound interacts with sulfur-containing proteins, disrupting their function and leading to cellular toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Arsenenite shares structural and functional similarities with other arsenic-containing compounds. Below is a detailed comparison:
Structural Analogues
Functional Analogues
Arsenates (As⁺⁵) :
- Examples : Sodium arsenate (Na₃AsO₄), lead arsenate.
- Comparison : Arsenates are less toxic than arsenenites due to slower metabolic reduction to trivalent arsenic. However, chronic exposure still poses risks (e.g., bladder cancer) .
- Uses : Largely phased out but historically used in insecticides and defoliants .
Arsine Gas (AsH₃) :
Key Research Findings
Toxicity Mechanisms :
- This compound inhibits mitochondrial enzymes (e.g., pyruvate dehydrogenase) by binding to thiol groups, disrupting cellular energy production .
- In contrast, arsenides like GaAs are inert unless degraded, releasing toxic arsine or arsenic trioxide .
Environmental Persistence :
- This compound’s solubility in water increases its bioavailability, whereas strontium arsenite’s low solubility reduces leaching into groundwater .
Regulatory Trends :
- The EU’s REACH regulation restricts this compound use to <0.1% in consumer products, while arsenides face stricter disposal protocols due to electronic waste concerns .
Q & A
Q. What criteria define methodological rigor in this compound-related human health risk assessments?
- Methodological Answer: Follow WHO/IPCS guidelines for dose extrapolation, including benchmark dose modeling (BMD) and probabilistic exposure assessments. Incorporate speciation data and bioavailability adjustments using in vitro bioaccessibility tests (e.g., PBET) .
Tables for Quick Reference
| Variable | Recommended Measurement Technique | Key Citations |
|---|---|---|
| This compound speciation | XANES, HPLC-ICP-MS | |
| Soil adsorption capacity | Batch experiments + PHREEQC modeling | |
| Toxicity mechanisms | RNA-seq + ROS assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
